molecular formula C19H23NOS B5703675 N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide

N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B5703675
M. Wt: 313.5 g/mol
InChI Key: WZZPNIVMUFHKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as MPTP and is used in scientific research to study the mechanism of action of Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide involves the conversion of the prodrug to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species and neuronal death.
Biochemical and Physiological Effects:
The administration of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide has been shown to cause a selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's-like symptoms, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide is a valuable tool in the study of Parkinson's disease due to its ability to induce Parkinson's-like symptoms in animals. However, its use is limited due to its toxicity and the potential for it to cause harm to researchers if proper safety measures are not taken.

Future Directions

1. The development of new prodrugs of MPP+ that are less toxic and more selective in their ability to induce Parkinson's-like symptoms.
2. The investigation of the role of oxidative stress in the pathogenesis of Parkinson's disease using N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide.
3. The study of the effects of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide on non-dopaminergic neurons to better understand the pathophysiology of Parkinson's disease.
4. The investigation of the potential use of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide as a therapeutic agent for Parkinson's disease.
5. The study of the effects of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide on other neurological disorders that involve mitochondrial dysfunction, such as Alzheimer's disease and Huntington's disease.

Synthesis Methods

The synthesis of N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide involves the reaction of 4-bromomethylbenzonitrile with phenylthiol in the presence of potassium carbonate and DMF. The resulting product is then reacted with 3-methylbutylamine to form the final product.

Scientific Research Applications

N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide is used in scientific research to study Parkinson's disease. It is a prodrug of MPP+, which is a neurotoxin that causes the selective destruction of dopaminergic neurons in the substantia nigra. The administration of MPTP to animals has been shown to induce Parkinson's-like symptoms, making it a valuable tool in the study of the disease.

properties

IUPAC Name

N-(3-methylbutyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-15(2)12-13-20-19(21)17-10-8-16(9-11-17)14-22-18-6-4-3-5-7-18/h3-11,15H,12-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPNIVMUFHKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide

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